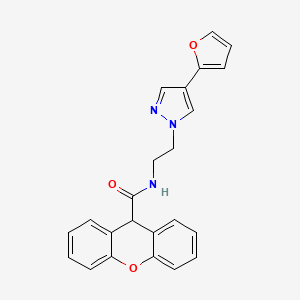

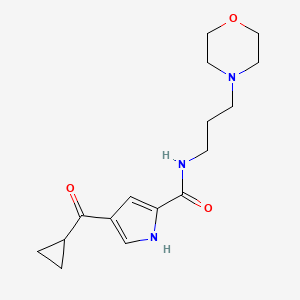

N1-(2-cyanophenyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N1-(2-cyanophenyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide, also known as ABT-639, is a selective T-type calcium channel blocker that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Medicine: Antiviral and Anticancer Applications

This compound, due to its structural similarity with indole derivatives, may exhibit significant antiviral and anticancer activities. Indole derivatives have been reported to show inhibitory activity against influenza A and other viruses . They also possess anticancer properties, which could make this compound a candidate for drug development in oncology .

Agriculture: Plant Growth Regulation

The indole nucleus, present in compounds like this one, is structurally related to indole-3-acetic acid , a plant hormone produced by the degradation of tryptophan in higher plants . This suggests potential applications in agriculture, particularly in the regulation of plant growth and development.

Material Science: Organic Semiconductor Applications

Thiophene derivatives, which share some structural features with the compound , are utilized in material science. They play a role in the advancement of organic semiconductors , organic field-effect transistors (OFETs) , and the fabrication of organic light-emitting diodes (OLEDs) . This compound could contribute to the development of new materials with improved electronic properties.

Environmental Science: Pollution Mitigation

While specific applications in environmental science are not directly mentioned, the synthesis methods and structural analogs of this compound suggest potential use in pollution mitigation . For example, thiophene derivatives are used as corrosion inhibitors , which could be relevant in environmental protection efforts .

Biochemistry: Neurotransmitter System Studies

The compound’s mechanism of action might be similar to that of certain dopamine transporter ligands , making it useful in studying the dopaminergic system in various neurological and psychiatric disorders. This could lead to a better understanding of diseases like Parkinson’s disease and schizophrenia.

Pharmacology: Drug Development

Given its structural characteristics, this compound could be a valuable pharmacophore in drug development. It might bind with high affinity to multiple receptors, aiding in the development of new therapeutic drugs .

Synthetic Chemistry: Heterocyclic Compound Synthesis

The compound could be used in synthetic chemistry as a building block for creating new heterocyclic compounds. These compounds are crucial in developing drugs with a variety of biological effects .

Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Pharmacokinetics

The aromatic rings, on the other hand, could facilitate interactions with metabolic enzymes, affecting the compound’s metabolism and excretion .

Action Environment

The action of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, changes in pH could affect the compound’s ionization state, potentially altering its interactions with its targets. Similarly, temperature could influence the compound’s stability and reactivity .

properties

IUPAC Name |

N'-(2-cyanophenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O2/c20-15-7-5-14(6-8-15)19(9-10-19)12-22-17(24)18(25)23-16-4-2-1-3-13(16)11-21/h1-8H,9-10,12H2,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHLBAATSBQUFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C(=O)NC2=CC=CC=C2C#N)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-cyanophenyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B2854194.png)

![N-[4-(Diethylsulfamoyl)-2-hydroxynaphthalen-1-yl]benzamide hydrate](/img/structure/B2854196.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2854197.png)

![2-[(4-Chlorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B2854200.png)

![N4-(4-methoxyphenyl)-N6-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2854212.png)